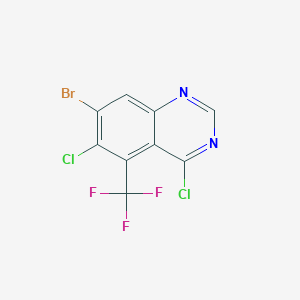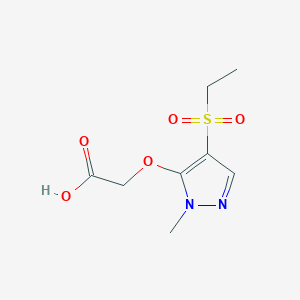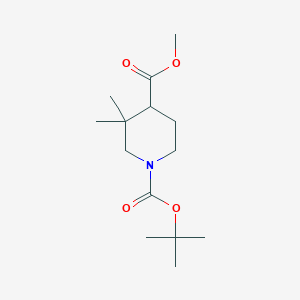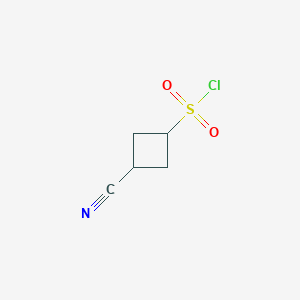![molecular formula C14H11F3O B13006287 [2'-(Trifluoromethyl)[1,1'-biphenyl]-3-yl]methanol CAS No. 885966-08-5](/img/structure/B13006287.png)
[2'-(Trifluoromethyl)[1,1'-biphenyl]-3-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2’-(Trifluoromethyl)[1,1’-biphenyl]-3-yl]methanol is an organic compound characterized by the presence of a trifluoromethyl group attached to a biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2’-(Trifluoromethyl)[1,1’-biphenyl]-3-yl]methanol typically involves multiple stepsThe reaction conditions often require the use of strong bases and specific catalysts to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
[2’-(Trifluoromethyl)[1,1’-biphenyl]-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: Halogenation and other substitution reactions can introduce new functional groups to the biphenyl structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. The reactions typically occur under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce halogenated biphenyl derivatives .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [2’-(Trifluoromethyl)[1,1’-biphenyl]-3-yl]methanol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of compounds with specific electronic and steric properties .
Biology and Medicine
The compound’s trifluoromethyl group enhances its metabolic stability and bioavailability, making it a valuable component in drug design. It is used in the development of pharmaceuticals targeting various diseases, including cancer and infectious diseases .
Industry
In the industrial sector, [2’-(Trifluoromethyl)[1,1’-biphenyl]-3-yl]methanol is utilized in the production of advanced materials with improved thermal and chemical stability. These materials are used in electronics, coatings, and other high-performance applications .
Mecanismo De Acción
The mechanism by which [2’-(Trifluoromethyl)[1,1’-biphenyl]-3-yl]methanol exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can influence the compound’s binding affinity to enzymes and receptors, modulating their activity. This interaction can alter various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-Bis(trifluoromethyl)benzidine
- 2,2’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4,4’-diamine
- Trifluoromethylated biphenyl derivatives
Uniqueness
Compared to similar compounds, [2’-(Trifluoromethyl)[1,1’-biphenyl]-3-yl]methanol offers unique advantages due to its specific functional groups. The presence of both a trifluoromethyl and a methanol group provides distinct chemical reactivity and stability, making it suitable for specialized applications in various fields .
Propiedades
Número CAS |
885966-08-5 |
|---|---|
Fórmula molecular |
C14H11F3O |
Peso molecular |
252.23 g/mol |
Nombre IUPAC |
[3-[2-(trifluoromethyl)phenyl]phenyl]methanol |
InChI |
InChI=1S/C14H11F3O/c15-14(16,17)13-7-2-1-6-12(13)11-5-3-4-10(8-11)9-18/h1-8,18H,9H2 |
Clave InChI |
KNOZWVVKUYTQCA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=CC=CC(=C2)CO)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl (3R)-3-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13006208.png)
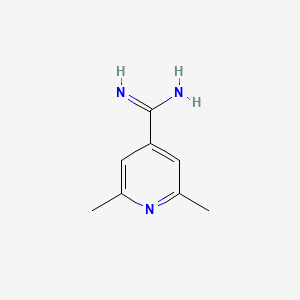
![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxamide](/img/structure/B13006234.png)
![2-Amino-2-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol](/img/structure/B13006241.png)
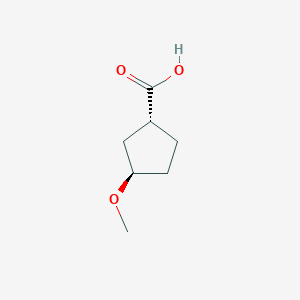
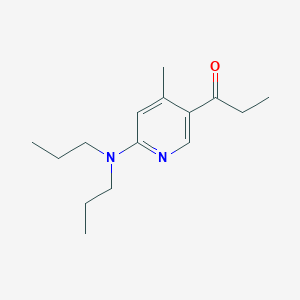
![4-oxo-3H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid](/img/structure/B13006260.png)
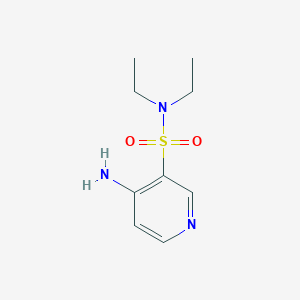
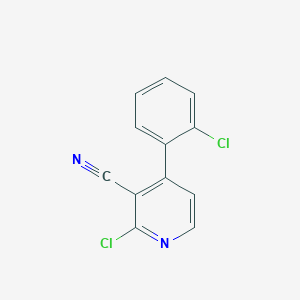
![Tert-butyl 5-(2-hydroxyethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13006283.png)
